molecular formula C15H26O2 B142714 Isocalamendiol CAS No. 25330-21-6

Isocalamendiol

Cat. No. B142714
CAS RN: 25330-21-6
M. Wt: 238.37 g/mol
InChI Key: AHNGXHRYFGQWSL-BYNSBNAKSA-N
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Description

Isocalamendiol is a sesquiterpene bicyclic diol that was first isolated from the rhizomes of a Japanese plant Acorus calamus. It has also been found in Baccharis marginalis, a plant collected from preandine areas of the Fray Jorge Valley. The compound is part of a diverse group of secondary metabolites, which in Baccharis species are typically constituted by clerodane-type diterpenes. However, isocalamendiol belongs to a different class of sesquiterpenes with a cadinane, amorfane, germacrane, and spartidienedione carbon skeleton .

Synthesis Analysis

The synthesis of isocalamendiol involves the extraction of plant material using dichloromethane, followed by flash chromatography to separate the compound from other constituents. The process starts with fresh plant material, which is extracted with CH2Cl2 at room temperature. The crude extract is then fractionated to yield isocalamendiol as a white powder. This method demonstrates a low-temperature approach to obtaining complex organic compounds, which aligns with the broader potential of synthesis strategies in the creation of nanostructured functional materials .

Molecular Structure Analysis

The molecular structure of isocalamendiol has been determined through X-ray crystallography. The compound crystallizes in the monoclinic space group P12_1 with specific unit cell parameters. It consists of two condensed six-membered rings in a chair configuration, with hydroxy substituents in axial and equatorial positions. The asymmetric unit contains four similar independent molecules, with variations observed in the H-O-C-C torsion angles. The bond lengths and angles of isocalamendiol are reported to be within expected ranges, indicating no unusual geometrical features .

Chemical Reactions Analysis

While the specific chemical reactions involving isocalamendiol are not detailed in the provided papers, the general understanding of sesquiterpenes suggests that they can participate in various organic reactions. These may include oxidations, reductions, and functional group interconversions, which are typical for compounds with hydroxy groups and a complex ring system. The host/guest chemistry mentioned in the context of intercalation systems could potentially be applied to modify the functional groups of isocalamendiol, thereby altering its reactivity and properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of isocalamendiol, such as its melting point, solubility, and spectroscopic characteristics (UV, IR, MS, and NMR), are consistent with those of a sesquiterpene diol. The compound's solubility would be influenced by its polar hydroxy groups, and its spectroscopic data provide insight into its structural features. The crystallographic analysis contributes to the understanding of its solid-state properties, which are important for the characterization and potential applications of the compound .

Scientific Research Applications

Isocalamendiol is a sesquiterpene bicyclic diol . It has the molecular formula C15H26O2 and a molecular weight of 238.3657 . The compound was first isolated from the rhizomes of a Japanese plant Acorus calamus (Shyobu) .

Safety And Hazards

When handling Isocalamendiol, it’s important to use protective equipment such as safety goggles, protective gloves, and impervious clothing . In case of accidental contact, flush the affected area with plenty of water .

Relevant Papers One relevant paper is “Crystal structure of isocalamendiol, C15H26O2, from Baccharis marginalis” published in Zeitschrift für Kristallographie - New Crystal Structures . This paper provides valuable insights into the crystal structure of Isocalamendiol.

properties

IUPAC Name

(1R,4S,4aR,8aS)-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1,4a-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-10(2)12-7-8-14(4,16)13-6-5-11(3)9-15(12,13)17/h10,12-13,16-17H,3,5-9H2,1-2,4H3/t12-,13-,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNGXHRYFGQWSL-BYNSBNAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(C2C1(CC(=C)CC2)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CC[C@@]([C@H]2[C@]1(CC(=C)CC2)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isocalamendiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
610
Citations
JR Williams, JF Callahan - The Journal of Organic Chemistry, 1980 - ACS Publications
… The cadinane 7b has been converted into (+)-isocalamendiol (14b) … -isocalamendiol (14b) which is enantiomeric to the naturally occurring product.8 The synthesis of (+)-isocalamendiol (…
Number of citations: 42 pubs.acs.org
M Iguchi, A Nishiyama, H Koyama, S Yamamura… - Tetrahedron letters, 1969 - Elsevier
… fraction of the plant, and named it "Isocalamendiol fl … a new sesquiterpene diol, isocalamendiol(II), mp 72.5-73.5O, … Furthermore, the spectral data of isocalamendiol(I1) are fairly …
Number of citations: 23 www.sciencedirect.com
JF Callahan - 1981 - search.proquest.com
A method has been developed for the synthesis of elemane, germacrane, cadinane, eudesmane and guaiane sesquiterpene natural product in an optically active form. The sequence …
Number of citations: 2 search.proquest.com
M Iguchi, A Nishiyama, S Yamamura, Y Hirata - Tetrahedron Letters, 1970 - Elsevier
… in the next trap, a small amount of dehydroxyisocalamendiol(VI1) corresponding to the peak E, which was identical with the dehydration product obtained by treatment of isocalamendiol(…
Number of citations: 15 www.sciencedirect.com
M Iguchi, A Nishiyama, M Niwa, S Yamamura… - Journal of the Chemical …, 1970 - pubs.rsc.org
… C,,H,,O,, has ir and nmr spectra similar to those of isocalamendiol (I) .l From these spectral … Ozonolysis of isocalamendiol (I) followed by dehydration with lOOyo formic acid (under …
Number of citations: 3 pubs.rsc.org
HW Moore, DS Wilbur - The Journal of Organic Chemistry, 1980 - ACS Publications
… Chromatography on silica gel (10% ethyl acetate-pentane) yielded 0.021 g (44%) of (+)-isocalamendiol (14b) as well as 0.019 g of starting material 14a: IR (neat) 3390, 3049,1650 cm"1…
Number of citations: 47 pubs.acs.org
PR Venskutonis, A Dagilyte - Journal of Essential Oil Research, 2003 - Taylor & Francis
… δ-Asarone [(Z)-asarone] was the major constituent in the leaves (27.4–45.5%), whereas acorenone was dominant in the rhizomes (20.86%) followed by isocalamendiol (12.75%). A …
Number of citations: 104 www.tandfonline.com
D Ruiz-Leon, P Rivera, I Brito, M Rodriguez… - … New Crystal Structures, 2005 - degruyter.com
Crystal structure of isocalamendiol, C15H26O2 from Baccharis marginalis … Crystal structure of isocalamendiol, C 15 H 26 O 2 from Baccharis marginalis … Crystal structure of …
Number of citations: 1 www.degruyter.com
B Marongiu, A Piras, S Porcedda… - Journal of Agricultural …, 2005 - ACS Publications
Volatile concentrates from the oleo-gum resin of Commiphora myrrha (Nees) Engl. and from the rhizomes of Acorus calamus were isolated by supercritical extraction with carbon dioxide…
Number of citations: 146 pubs.acs.org
PB Lubsandorzhieva, NB Boldanova… - Pharmaceutical …, 2013 - Springer
The chemical composition of essential oil (EO) (0.57 – 0.80% yield) from a hepatoprotective herbal mix was analyzed by GC/MS. The major constituents of the EO were 4-epiacorenone (…
Number of citations: 10 link.springer.com

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